3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of pharmaceutical and materials science. Within this domain, nitrogen-containing heterocycles are of paramount importance due to their prevalence in natural products and synthetic drugs. frontiersin.org The structure of 3-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyrrolidine is a classic example of a polysubstituted heterocyclic compound, combining an aliphatic nitrogenous ring (pyrrolidine) with an aromatic, oxygen-containing heterocyclic system (benzo[d] researchgate.netnih.govdioxole).
The synthesis and functionalization of such hybrid molecules are central themes in modern organic synthesis. acs.org Research in this area often focuses on developing novel synthetic routes to access these scaffolds with high efficiency and stereocontrol. nih.gov The creation of 3-aryl pyrrolidines, the class to which this compound belongs, has been advanced through methods like palladium-catalyzed hydroarylation, enabling the direct construction of these valuable structures from readily available precursors. nih.gov The study of such compounds contributes to the fundamental understanding of reaction mechanisms and the development of new synthetic methodologies applicable to a wide range of heterocyclic targets.
Significance of the Pyrrolidine (B122466) Scaffold in Chemical Biology and Medicinal Chemistry
The five-membered pyrrolidine ring is one of the most ubiquitous nitrogen-containing heterocycles in drug discovery. nih.gov Its significance is multifaceted, stemming from key structural and physicochemical properties that make it a favored scaffold for medicinal chemists.
One of its most critical features is its three-dimensional, non-planar structure. Unlike aromatic rings, the saturated sp³-hybridized carbons of the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space. researchgate.netnih.govnih.gov This property is crucial for achieving specific and high-affinity interactions with complex biological targets like enzymes and receptors.
Furthermore, the pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.gov The spatial orientation of substituents on the ring can drastically alter a molecule's biological activity, as different enantiomers or diastereomers may exhibit different binding modes to their protein targets. researchgate.net This stereochemical complexity makes the pyrrolidine scaffold a powerful tool for fine-tuning the pharmacological profile of a drug candidate. The prevalence of this scaffold is underscored by its presence in numerous FDA-approved drugs, where it serves as a core structural element. nih.gov
Relevance of the Benzo[d]researchgate.netnih.govdioxole Moiety in Molecular Design and Bioactivity
The benzo[d] researchgate.netnih.govdioxole group, also commonly known as the methylenedioxyphenyl (MDP) or piperonyl group, is a privileged structure in medicinal chemistry and is found in a vast number of natural products and synthetic compounds. ias.ac.inwikipedia.orgrsc.org This moiety consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com
Its relevance in molecular design stems from several factors. The benzo[d] researchgate.netnih.govdioxole group can act as a bioisostere for other aromatic systems, such as catechol or guaiacol, offering similar steric and electronic properties while potentially improving metabolic stability or modifying receptor interactions. It is a structural feature of many plant-derived chemicals and has been incorporated into various pharmaceuticals. wikipedia.orgnih.gov
From a bioactivity perspective, the MDP group is well-known for its ability to interact with metabolic enzymes, particularly the cytochrome P-450 (CYP) family. nih.govnih.gov This interaction can lead to the inhibition of CYP-mediated metabolism, an effect that has been historically exploited in pesticide formulations to enhance the potency of active ingredients. nih.gov In drug design, this property can be a double-edged sword: while it can increase the bioavailability of a co-administered drug, it can also lead to drug-drug interactions. cureffi.org Nevertheless, its unique electronic and conformational properties make it an attractive component for designing ligands that target a wide array of biological systems. chemicalbook.comcureffi.org
Overview of Key Research Trajectories for 3-(Benzo[d]researchgate.netnih.govdioxol-5-yl)pyrrolidine and its Analogs
While research on the specific molecule 3-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyrrolidine is limited, significant academic efforts have been directed toward its close structural analogs, providing insight into potential applications and key research trajectories. A prominent area of investigation is in the field of neuroscience, particularly in the development of anticonvulsant agents.
A notable study focused on a series of (E)-3-(benzo[d] researchgate.netnih.govdioxol-5-ylmethylene)pyrrolidin-2-one derivatives. nih.govresearchgate.net These compounds, which feature the core structure of interest with an exocyclic double bond and a ketone at the 2-position of the pyrrolidine ring, were synthesized and evaluated for their anticonvulsant properties. The research identified several compounds with potent activity in the maximal electroshock (MES) seizure model, a standard preclinical test for anticonvulsant efficacy. nih.gov
The most active compound from this series, designated 6d , demonstrated a significantly higher protective index than established drugs like phenytoin (B1677684) and phenobarbital (B1680315) in preclinical models. nih.govresearchgate.net This compound was found to act as an inhibitor of the Nav1.1 voltage-gated sodium channel, providing a plausible mechanism for its anticonvulsant effects. nih.gov These findings highlight a clear research trajectory for analogs of 3-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyrrolidine as potential therapeutics for epilepsy. nih.gov
The table below summarizes the in vivo anticonvulsant activity of compound 6d and reference drugs from this key study.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 6d | 4.3 | >100 | 160.9 | 37.4 |
| Phenytoin | 9.5 | >100 | 65.5 | 6.9 |
| Phenobarbital | 21.8 | 13.8 | 69.0 | 3.2 |
| Carbamazepine | 8.8 | >100 | 45.7 | 5.2 |
| Data sourced from Wang et al., Bioorganic & Medicinal Chemistry Letters, 2018. nih.govresearchgate.net |
Other research into related structures includes the synthesis and evaluation of 3-aminopyrrolidine (B1265635) derivatives as antagonists for the CC chemokine receptor 2 (CCR2), indicating the versatility of the 3-substituted pyrrolidine scaffold in targeting different biological pathways. nih.gov Collectively, these studies underscore the potential of the 3-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyrrolidine framework as a template for the discovery of novel bioactive agents, particularly in the realm of central nervous system disorders.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-10-11(14-7-13-10)5-8(1)9-3-4-12-6-9/h1-2,5,9,12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVSXGNTMOKANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281738 | |
| Record name | Pyrrolidine, 3-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082806-61-8 | |
| Record name | Pyrrolidine, 3-(1,3-benzodioxol-5-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082806-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 3-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Benzo D 1 2 Dioxol 5 Yl Pyrrolidine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.inhilarispublisher.com For 3-(Benzo[d] researchgate.netrsc.orgdioxol-5-yl)pyrrolidine, several logical disconnections can be envisioned to devise potential synthetic routes.
A primary disconnection strategy involves breaking the C-C bond between the pyrrolidine (B122466) ring and the benzodioxole moiety. This approach identifies 3-halopyrrolidine or a similarly activated pyrrolidine precursor and a benzodioxole-based organometallic reagent (e.g., a Grignard or organolithium reagent) as key synthons. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, could be employed, suggesting precursors like a 3-pyrrolinylboronic acid derivative and a halogenated benzodioxole. researchgate.net
Another major retrosynthetic pathway focuses on the construction of the pyrrolidine ring itself. bohrium.com This involves disconnecting two of the C-N bonds or C-C bonds within the five-membered ring. Such disconnections lead to acyclic precursors that can be cyclized through various chemical transformations. For instance, a 1,4-dicarbonyl compound and an amine can lead to the pyrrolidine ring via reductive amination. mdpi.com An alternative disconnection across the C2-N and C4-C5 bonds might suggest a pathway involving the cyclization of an amino alcohol or an amino ketone. mdpi.com
One specific retrosynthetic approach for a related structure, (3-(Benzo[d] researchgate.netrsc.orgdioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, suggests the synthesis of the 3-(Benzo[d] researchgate.netrsc.orgdioxol-5-yl)pyrrolidine fragment via the reductive amination of piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) with γ-aminobutyraldehyde, followed by cyclization. vulcanchem.com
Classical Synthetic Approaches for Pyrrolidine Ring Construction Relevant to the Compound
The construction of the pyrrolidine ring is a cornerstone of heterocyclic chemistry, with several classical methods being applicable to the synthesis of 3-arylpyrrolidines. bohrium.com
Cyclization Reactions
Intramolecular cyclization of suitably functionalized acyclic precursors is a fundamental strategy for pyrrolidine synthesis. bohrium.com This can involve the formation of either a C-N or a C-C bond in the ring-closing step. For example, the thermolysis of 5-azidoallenes can furnish bicyclic and tricyclic pyrrolidine products. nih.gov Another approach is the iodocyclization of unsaturated tosylamides, which yields N-tosyl iodopyrrolidines. organic-chemistry.org Furthermore, 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocycles, can be used. Specifically, the reaction between an azomethine ylide and an alkene dipolarophile is a well-established method for synthesizing the pyrrolidine core. nih.govnih.gov
Reductive Amination Pathways
Reductive amination is a highly effective method for forming C-N bonds and is widely used in the synthesis of amines, including cyclic amines like pyrrolidines. harvard.edu This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ. harvard.eduresearchgate.net For the synthesis of N-aryl-substituted pyrrolidines, a practical approach involves the iridium-catalyzed successive reductive amination of diketones with anilines. nih.govresearchgate.net Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120), which selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu A one-pot reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borohydride (B1222165) in an acidic aqueous medium also provides a direct route to N-arylpyrrolidines. organic-chemistry.org
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions provide another avenue for constructing the pyrrolidine ring. This can occur via intramolecular or intermolecular pathways. Intramolecular nucleophilic substitution often involves the cyclization of a haloamine, where the amino group displaces a halide from the same molecule to form the ring. A simple, one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols with thionyl chloride, which circumvents the need for traditional protection-deprotection sequences. organic-chemistry.org Intermolecular strategies might involve the reaction of a dihalide with a primary amine. nih.gov Additionally, the ring closure can be initiated by the nucleophilic attack of a stabilized enolate at the nitrogen of an activated oxime, leading to substituted pyrrolines that can be subsequently reduced to pyrrolidines. rsc.org The nucleophilic aromatic substitution (SNAr) of thiophene (B33073) derivatives with pyrrolidine has also been studied, providing insights into the mechanism of C-N bond formation with heterocyclic systems. nih.gov
Advanced and Stereoselective Synthesis of 3-(Benzo[d]researchgate.netrsc.orgdioxol-5-yl)pyrrolidine
Modern synthetic methods offer greater control over the stereochemical outcome of reactions, which is crucial for the synthesis of enantiomerically pure compounds.
Chiral Auxiliary-Based Approaches for Pyrrolidine Stereocenters
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. This strategy has been successfully applied to the synthesis of chiral pyrrolidines.
One notable example is the use of N-tert-butanesulfinylimines. These act as effective electron-withdrawing groups in 1-azadienes, enabling the highly diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. ua.esacs.org The use of a silver carbonate catalyst can yield proline derivatives with up to four stereogenic centers in good yields and with high regio- and diastereoselectivities. ua.esacs.org The stereochemistry of the sulfinyl group directs the absolute configuration of the newly formed stereocenters in the pyrrolidine ring. ua.esacs.org
Asymmetric Catalysis in Pyrrolidine Synthesis
The stereocontrolled synthesis of 3-aryl-pyrrolidines, including those bearing the benzo[d] nih.govbeilstein-journals.orgdioxole substituent, is of paramount importance as the stereochemistry often dictates biological activity. Asymmetric catalysis, employing either small organic molecules or transition-metal complexes, offers powerful tools to achieve high levels of enantioselectivity and diastereoselectivity.
Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of pyrrolidines, often proceeding through enamine or iminium ion intermediates. nih.govnih.govresearchgate.net These methods provide a metal-free alternative, offering advantages in terms of cost, toxicity, and operational simplicity.
A prominent organocatalytic approach for the synthesis of substituted pyrrolidines is the Michael addition of aldehydes or ketones to nitroalkenes, followed by an intramolecular cyclization. Chiral secondary amines, such as proline and its derivatives, are frequently employed as catalysts. For the synthesis of a 3-(Benzo[d] nih.govbeilstein-journals.orgdioxol-5-yl)pyrrolidine framework, a common strategy involves the reaction of a nitroalkene derived from piperonal (3,4-methylenedioxybenzaldehyde) with a suitable Michael donor.
The general mechanism involves the formation of a chiral enamine between the organocatalyst and a carbonyl compound. This enamine then undergoes a stereoselective Michael addition to the β-carbon of the nitroalkene. Subsequent intramolecular cyclization and reduction of the nitro group can afford the desired 3-aryl-pyrrolidine.
Table 1: Representative Organocatalytic Michael Addition for Pyrrolidine Synthesis This table presents a general example of the methodology, as specific data for 3-(Benzo[d] nih.govbeilstein-journals.orgdioxol-5-yl)pyrrolidine is not readily available in the cited literature.
| Entry | Organocatalyst | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | (S)-Diphenylprolinol silyl (B83357) ether | trans-β-Nitrostyrene | Propanal | Toluene | 0 | 95 | >20:1 | 99 |
| 2 | (S)-Proline | trans-β-Nitrostyrene | Acetone | DMSO | rt | 85 | - | 92 |
Transition-metal catalysis offers a diverse array of transformations for the stereoselective synthesis of pyrrolidine rings. mdpi.com Among these, ring-closing enyne metathesis (RCEYM) has proven to be a powerful tool for constructing cyclic frameworks. nih.gov This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular cyclization of an enyne substrate to form a 1,3-diene-containing ring system.
For the synthesis of a 3-(Benzo[d] nih.govbeilstein-journals.orgdioxol-5-yl)pyrrolidine scaffold, a suitable N-tethered enyne precursor bearing the benzo[d] nih.govbeilstein-journals.orgdioxole moiety would be required. The stereochemistry can be controlled by using a chiral catalyst or by starting from an enantiomerically enriched substrate. The resulting diene can then be selectively reduced to afford the saturated pyrrolidine ring.
Table 2: Example of Ring-Closing Enyne Metathesis in Heterocycle Synthesis This table illustrates the general RCEYM methodology, as specific examples for the target compound are not detailed in the provided search results.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Allyl-N-(prop-2-ynyl)aniline | Grubbs' 1st Gen. (5) | CH2Cl2 | 40 | 12 | 85 |
| 2 | N-(But-3-en-1-yl)-N-(prop-2-ynyl)tosylamide | Grubbs' 2nd Gen. (2) | Toluene | 80 | 4 | 92 |
Diastereoselective Synthesis of Pyrrolidine Frameworks with Benzo[d]nih.govbeilstein-journals.orgdioxole Substituents
Diastereoselective methods are crucial when multiple stereocenters are being created in a single transformation. One of the most powerful methods for constructing highly substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.govrsc.org
In the context of synthesizing 3-(Benzo[d] nih.govbeilstein-journals.orgdioxol-5-yl)pyrrolidine derivatives, this can be achieved by reacting an azomethine ylide with a dipolarophile such as a chalcone (B49325) derived from piperonal. nih.gov The stereochemical outcome of the reaction can be controlled by the geometry of the azomethine ylide and the nature of the substituents on both the ylide and the dipolarophile. The use of chiral auxiliaries or catalysts can also induce high levels of diastereoselectivity. nih.gov
For instance, the reaction of an azomethine ylide generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) and an aldehyde or ketone, with a (E)-1-(benzo[d] nih.govbeilstein-journals.orgdioxol-5-yl)-3-phenylprop-2-en-1-one (a benzodioxole chalcone), can lead to the formation of a highly functionalized spirooxindole pyrrolidine derivative with excellent diastereoselectivity. nih.gov
Enantiopure Pyrrolidine Derivatives via Stereocontrolled Reactions
The synthesis of enantiopure pyrrolidines can be achieved through various strategies, including the use of chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis. researchgate.net Starting from readily available chiral precursors, such as amino acids, is a common and effective approach. nih.govmdpi.com
For example, L-proline or L-hydroxyproline can serve as versatile starting materials. mdpi.com Functional group manipulations, such as reduction, oxidation, and substitution reactions, can be employed to introduce the desired benzo[d] nih.govbeilstein-journals.orgdioxole moiety at the 3-position while retaining the stereochemical integrity of the chiral center(s) derived from the starting material.
Another powerful method is the use of chiral auxiliaries. An achiral substrate can be attached to a chiral auxiliary, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to afford the enantiomerically enriched product.
Functionalization Strategies for Preformed Pyrrolidine Rings
The modification of a pre-existing pyrrolidine ring is a valuable strategy for accessing a diverse range of analogs. nih.gov This approach is particularly useful for late-stage diversification in drug discovery programs.
For a 3-(Benzo[d] nih.govbeilstein-journals.orgdioxol-5-yl)pyrrolidine scaffold, functionalization can occur at the nitrogen atom or at the carbon atoms of the pyrrolidine ring.
N-Functionalization: The secondary amine of the pyrrolidine ring is a nucleophilic site that can readily undergo a variety of reactions, including alkylation, acylation, sulfonylation, and reductive amination. This allows for the introduction of a wide range of substituents on the nitrogen atom.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the selective modification of heterocyclic rings. acs.orgresearchgate.net Palladium-catalyzed C-H arylation, for example, can be used to introduce additional aryl groups at specific positions on the pyrrolidine ring, directed by a suitable functional group. acs.org
Synthetic Routes to Benzo[d]nih.govbeilstein-journals.orgdioxole-Substituted Precursors
The synthesis of the target pyrrolidine often relies on the availability of suitable precursors bearing the benzo[d] nih.govbeilstein-journals.orgdioxole moiety. wikipedia.org A key and widely available starting material for this purpose is piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde). wikipedia.org
Piperonal can be prepared from the oxidative cleavage of isosafrole or through multi-step syntheses from catechol. wikipedia.org It serves as a versatile precursor for a variety of intermediates needed for pyrrolidine synthesis.
Nitroalkenes: Piperonal can be converted to the corresponding nitroalkene, 1-nitro-2-(benzo[d] nih.govbeilstein-journals.orgdioxol-5-yl)ethene, through a Henry reaction with nitromethane (B149229) followed by dehydration. This nitroalkene is a key substrate for organocatalytic Michael additions.
Chalcones: Claisen-Schmidt condensation of piperonal with an appropriate ketone affords benzodioxole-substituted chalcones, which are excellent dipolarophiles in [3+2] cycloaddition reactions. nih.gov
Other Aldehyde Reactions: Piperonal can undergo a wide range of standard aldehyde reactions, such as Wittig reactions, Grignard additions, and reductive aminations, to generate a diverse array of precursors for various pyrrolidine ring-forming strategies. mdpi.com
Optimization of Reaction Conditions and Yields in the Synthesis of 3-(Benzo[d]numberanalytics.comnih.govdioxol-5-yl)pyrrolidine
The efficient synthesis of 3-(benzo[d] nih.govdioxol-5-yl)pyrrolidine and its analogs is contingent upon the careful optimization of reaction conditions to maximize product yields and minimize the formation of byproducts. While specific literature detailing the optimization of the synthesis for this exact molecule is limited, general principles derived from the synthesis of analogous 3-arylpyrrolidines can be applied. Key synthetic strategies that are amenable to optimization for this target compound include reductive amination of dicarbonyl compounds and the Pictet-Spengler reaction.
One plausible and frequently utilized method for the synthesis of pyrrolidine rings is the reductive amination of a 1,3-dicarbonyl compound with a primary amine. In the context of 3-(benzo[d] nih.govdioxol-5-yl)pyrrolidine, a hypothetical precursor could be a suitably substituted 1,3-dicarbonyl compound, which would undergo condensation with an amine source followed by in situ reduction of the resulting enamine or imine intermediate. The optimization of this process would involve a systematic variation of several key parameters.
The choice of reducing agent is critical in reductive amination. A variety of hydride reagents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. The optimization would involve screening these and other reducing agents to identify the one that provides the highest yield of the desired pyrrolidine. Furthermore, the reaction solvent significantly influences the reaction rate and yield. Protic solvents like methanol (B129727) or ethanol (B145695) are often used, but aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) may also be effective. The temperature of the reaction is another crucial factor; while many reductive aminations can be carried out at room temperature, heating or cooling may be necessary to improve the yield and reaction time. The pH of the reaction medium can also play a significant role, particularly in the initial imine formation, and may require the addition of a catalytic amount of acid.
An interactive data table illustrating a hypothetical optimization of the reductive amination approach is presented below.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Additive (equiv.) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCM | 25 | None | 65 |
| 2 | NaBH₃CN | MeOH | 25 | Acetic Acid (0.1) | 72 |
| 3 | H₂/Pd-C | EtOH | 50 | None | 58 |
| 4 | NaBH(OAc)₃ | THF | 25 | None | 68 |
| 5 | NaBH₃CN | MeOH | 0 | Acetic Acid (0.1) | 65 |
| 6 | NaBH₃CN | MeOH | 50 | Acetic Acid (0.1) | 78 |
Another powerful strategy for the synthesis of related heterocyclic structures is the Pictet-Spengler reaction. researchgate.netnih.govwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or, in modified versions, other heterocyclic systems. For the synthesis of a 3-arylpyrrolidine, a modified Pictet-Spengler type reaction could be envisaged. The optimization of the Pictet-Spengler reaction typically focuses on the choice of acid catalyst, solvent, and temperature.
Brønsted acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) are commonly used to catalyze the reaction. wikipedia.org The concentration of the acid is a critical parameter to optimize, as too high a concentration can lead to side reactions, while too low a concentration may result in slow or incomplete reaction. Lewis acids can also be employed as catalysts. The choice of solvent is also important, with common solvents including toluene, dichloromethane, and acetonitrile. The reaction temperature can vary widely, from room temperature to reflux, depending on the reactivity of the substrates.
Below is an interactive data table that conceptualizes the optimization of a Pictet-Spengler type reaction for the synthesis of a 3-arylpyrrolidine.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | TFA | Toluene | 80 | 12 | 75 |
| 2 | HCl | Dioxane | 100 | 8 | 68 |
| 3 | H₂SO₄ | DCM | 25 | 24 | 55 |
| 4 | TFA | Acetonitrile | 60 | 12 | 82 |
| 5 | Sc(OTf)₃ | Toluene | 80 | 10 | 78 |
| 6 | TFA | Toluene | 110 | 6 | 85 |
Chemical Reactivity and Derivatization Strategies for 3 Benzo D 1 2 Dioxol 5 Yl Pyrrolidine
Reactivity of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in the pyrrolidine ring is a nucleophilic and basic center, making it a primary site for derivatization through reactions such as N-alkylation and N-acylation.
N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides. This reaction is fundamental in the synthesis of derivatives with modified pharmacokinetic and pharmacodynamic properties. For instance, the introduction of small alkyl groups or more complex side chains can influence the molecule's polarity, metabolic stability, and ability to interact with biological targets. The general conditions for N-alkylation often involve the use of a base to deprotonate the amine, thereby increasing its nucleophilicity, followed by reaction with an alkylating agent. Copper-catalyzed metallaphotoredox reactions have also emerged as a modern approach for the N-alkylation of nitrogen-containing heterocycles with alkyl halides. nih.gov
N-Acylation: N-acylation is another common strategy to modify the properties of the pyrrolidine nitrogen. Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of amides. This transformation is often employed to introduce a variety of functional groups and to alter the electronic properties of the nitrogen atom, for example, by reducing its basicity. The choice of acylating agent allows for the introduction of a wide range of substituents, from simple acetyl groups to more complex aromatic or heterocyclic moieties. derpharmachemica.com
Below is a table summarizing typical N-alkylation and N-acylation reactions for pyrrolidine scaffolds.
| Reaction Type | Reagent Class | General Conditions | Product Type |
| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | N-Alkyl-3-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)pyrrolidine |
| N-Acylation | Acyl Chlorides (RCOCl) | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) | N-Acyl-3-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)pyrrolidine |
Electrophilic Aromatic Substitution on the Benzo[d]nih.govwikipedia.orgdioxole Ring
The benzo[d] nih.govwikipedia.orgdioxole (or methylenedioxyphenyl) ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The dioxole group is an ortho, para-director, and the pyrrolidine ring, being an activating group, will also influence the regioselectivity of the reaction.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, formylation of electron-rich arenes can be achieved through the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted formamide (B127407) and phosphorus oxychloride. wikipedia.orgorganic-chemistry.orgijpcbs.comchemistrysteps.com This reaction typically occurs at the position para to the most activating group. In the case of 3-(Benzo[d] nih.govwikipedia.orgdioxol-5-yl)pyrrolidine, the substitution is expected to occur on the benzodioxole ring at the position ortho to the dioxole group and meta to the pyrrolidine substituent.
Reactions at the Pyrrolidine Ring Carbons
The carbon atoms of the pyrrolidine ring, particularly those alpha to the nitrogen atom, can also be sites for functionalization. The development of C-H activation and functionalization reactions has provided powerful tools for the direct modification of such saturated heterocyclic rings.
Palladium-catalyzed C-H activation is a notable strategy for the arylation of pyrrolidines. nih.gov These reactions often require a directing group, which can be the nitrogen atom of the pyrrolidine itself or a substituent on the ring, to guide the metal catalyst to a specific C-H bond. For instance, the functionalization of N-Boc protected pyrrolidines at the alpha-position has been well-documented.
Rational Design and Synthesis of Structural Analogs and Derivatives of 3-(Benzo[d]nih.govwikipedia.orgdioxol-5-yl)pyrrolidine
The rational design of analogs of 3-(Benzo[d] nih.govwikipedia.orgdioxol-5-yl)pyrrolidine is often guided by the desire to optimize interactions with specific biological targets, such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters. Structure-activity relationship (SAR) studies play a crucial role in this process, providing insights into how different structural modifications affect biological activity. nih.gov
For example, in the design of dopamine (B1211576) D2/D3 receptor ligands, modifications at the pyrrolidine nitrogen and at other positions on the pyrrolidine ring have been explored to create bitopic ligands that can interact with both the primary binding site and a secondary allosteric site on the receptor. nih.gov Similarly, this scaffold has been investigated for the development of selective serotonin (B10506) reuptake inhibitors (SSRIs), where modifications are designed to enhance binding affinity and selectivity for the serotonin transporter. biorxiv.org
The synthesis of these analogs often involves a multi-step approach, starting with the construction of the core 3-(Benzo[d] nih.govwikipedia.orgdioxol-5-yl)pyrrolidine scaffold, followed by the specific derivatization reactions described in the sections above. For example, a series of (E)-3-(benzo[d] nih.govwikipedia.orgdioxol-5-ylmethylene)pyrrolidin-2-one derivatives have been designed and synthesized as potent anticonvulsant agents, demonstrating the therapeutic potential of derivatives of this scaffold. nih.gov
The table below presents examples of designed analogs and their intended biological targets.
| Analog Class | Design Strategy | Target |
| N-Arylalkyl Derivatives | Introduction of an arylalkyl group on the pyrrolidine nitrogen | Dopamine Receptors |
| Pyrrolidin-2-one Derivatives | Modification of the pyrrolidine ring to a lactam | Ion Channels (Anticonvulsant) |
| Pyrrolidine-2,5-dione Derivatives | Introduction of a dione (B5365651) functionality on the pyrrolidine ring | Various CNS Targets |
Advanced Analytical and Spectroscopic Characterization of 3 Benzo D 1 2 Dioxol 5 Yl Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure. The analysis of ¹H and ¹³C NMR spectra, along with advanced techniques, would provide a complete picture of the atomic connectivity and stereochemistry of 3-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)pyrrolidine.
Proton NMR (¹H NMR) for Structural Elucidation
A ¹H NMR spectrum would be crucial for identifying the number of unique proton environments, their chemical shifts, spin-spin coupling patterns, and integration. This would allow for the precise assignment of protons on both the pyrrolidine (B122466) ring and the benzo[d] researchgate.netresearchgate.netdioxol moiety.
Table 1: Hypothetical ¹H NMR Data for 3-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)pyrrolidine No experimental or predicted data available.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| Data Not Available | - | - | - | - |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum would reveal the number of distinct carbon environments, confirming the carbon framework of the molecule. The chemical shifts would provide information about the electronic environment of each carbon atom.
Table 2: Hypothetical ¹³C NMR Data for 3-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)pyrrolidine No experimental or predicted data available.
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data Not Available | - |
Advanced NMR Techniques for Stereochemical Assignment and Connectivity (e.g., 2D NMR, NOESY)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be vital for determining the through-space proximity of protons, which is essential for assigning the stereochemistry at the C3 position of the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be utilized to determine the exact mass of the molecular ion of 3-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)pyrrolidine with high precision. This data would allow for the unambiguous confirmation of its elemental formula.
Table 3: Hypothetical HRMS Data for 3-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)pyrrolidine No experimental or predicted data available.
| Ion | Calculated m/z | Measured m/z |
|---|---|---|
| [M+H]⁺ | Data Not Available | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
GC-MS analysis would serve to assess the purity of 3-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)pyrrolidine and to identify any volatile impurities that may be present from the synthesis or degradation. The retention time in the gas chromatogram would be a characteristic property of the compound under specific analytical conditions, while the mass spectrum of the eluted peak would confirm its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for determining the purity of non-volatile compounds like 3-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)pyrrolidine. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of the analyte and any potential impurities.
In a typical analysis, the compound is separated on a reverse-phase column (such as a C18 column) using a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile. Detection is commonly achieved using positive electrospray ionization (ESI+), which would protonate the basic nitrogen atom of the pyrrolidine ring. The expected primary ion for the parent compound (C₁₁H₁₃NO₂, molecular weight 191.23 g/mol ) would be the protonated molecule [M+H]⁺ at an m/z of approximately 192.1. The presence of other peaks in the chromatogram would indicate impurities, which can be tentatively identified by their unique m/z values. The technique's sensitivity allows for the detection of trace-level impurities, making it a crucial tool for quality control. nih.gov
Table 1: Representative LC-MS Data for Analysis of 3-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)pyrrolidine
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Purity (%) |
| 5.82 | 192.1 | 3-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)pyrrolidine | >99 |
| 4.51 | - | Potential Impurity A | <0.1 |
| 6.25 | - | Potential Impurity B | <0.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption of energy. The resulting spectrum is a plot of these absorptions, which are characteristic of the bonds present.
For 3-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)pyrrolidine, the IR spectrum would exhibit several key absorption bands that confirm its structure. The pyrrolidine ring contains a secondary amine (N-H), which would produce a characteristic stretching vibration. The benzo[d] researchgate.netsemanticscholar.orgdioxole moiety features aromatic C-H bonds, C=C bonds within the ring, and C-O-C ether linkages. Additionally, the aliphatic C-H bonds of the pyrrolidine ring will show distinct stretching and bending vibrations. The region from 1400 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the molecule as a whole. libretexts.org
Table 2: Predicted IR Absorption Bands for 3-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)pyrrolidine
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (sp³) | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Weak |
| Ether (Ar-O-CH₂) | Asymmetric C-O Stretch | 1200 - 1275 | Strong |
| Ether (-O-CH₂-O-) | Symmetric C-O Stretch | 1000 - 1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. longdom.org This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.
The primary chromophore in 3-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)pyrrolidine is the substituted benzene (B151609) ring of the benzo[d] researchgate.netsemanticscholar.orgdioxole system. This aromatic system undergoes π → π* electronic transitions when it absorbs UV radiation. The absorption spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λmax). The position and intensity of these maxima are characteristic of the chromophore and can be influenced by the solvent used for the analysis. najah.edu The pyrrolidine ring itself does not absorb significantly in the typical UV range (200-400 nm).
Table 3: Expected UV-Vis Absorption Data for 3-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)pyrrolidine
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol (B145695) | ~235, ~285 | π → π* |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis in Solid State
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the exact positions of each atom.
This technique is crucial for establishing the absolute stereochemistry at chiral centers and for providing detailed information on bond lengths, bond angles, and torsional angles. For 3-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)pyrrolidine, which has a chiral center at the 3-position of the pyrrolidine ring, X-ray crystallography could unambiguously determine its R or S configuration. Furthermore, it would reveal the solid-state conformation of the molecule, including the puckering of the five-membered pyrrolidine ring and the relative orientation of the benzodioxole substituent. While the specific crystal structure for this exact compound is not publicly available, analysis of closely related benzodioxole-pyrrolidine derivatives confirms the utility of this technique. semanticscholar.org For instance, studies on similar structures have shown the benzodioxole ring system to be essentially planar. mdpi.com
Table 4: Typical Crystallographic Parameters Determined by X-ray Analysis
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Triclinic). nih.gov |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). nih.gov |
| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. researchgate.net |
| Bond Lengths | The precise distance between bonded atoms (in Å). |
| Bond Angles | The angle formed by three connected atoms (in °). |
| Torsional Angles | The dihedral angle describing the conformation around a chemical bond. |
Computational Chemistry and Theoretical Studies of 3 Benzo D 1 2 Dioxol 5 Yl Pyrrolidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 3-(Benzo[d]dioxol-5-yl)pyrrolidine, such studies would provide invaluable insights.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 3-(Benzo[d]dioxol-5-yl)pyrrolidine would involve optimizing its geometry to find the most stable three-dimensional arrangement of its atoms. This would yield key information such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would determine electronic properties like the molecular electrostatic potential (MEP), which can predict sites of electrophilic and nucleophilic attack, and atomic charges, which describe the distribution of electron density across the molecule.
Table 1: Hypothetical DFT-Calculated Properties of 3-(Benzo[d]dioxol-5-yl)pyrrolidine
| Parameter | Predicted Value |
|---|---|
| Total Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Geometrical Parameters | Data not available |
Note: This table is for illustrative purposes only. No published data is available.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 2: Hypothetical FMO Properties of 3-(Benzo[d]dioxol-5-yl)pyrrolidine
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. No published data is available.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For 3-(Benzo[d]dioxol-5-yl)pyrrolidine, NBO analysis would reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals. This analysis helps in understanding the intramolecular charge transfer and the stability of different conformations.
Prediction of Non-Linear Optical (NLO) Properties
Non-Linear Optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. Computational methods can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. A study on 3-(Benzo[d]dioxol-5-yl)pyrrolidine would determine if it possesses significant NLO properties, which are often associated with molecules that have a donor-π-acceptor framework leading to a large change in dipole moment upon excitation.
Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine (B122466) Ring
The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. The two most common conformations are the envelope (or twist) and the half-chair (or bend) forms. These conformers can interconvert through a low-energy process called pseudorotation. A conformational analysis of 3-(Benzo[d]dioxol-5-yl)pyrrolidine would identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation of 3-(Benzo[d]dioxol-5-yl)pyrrolidine, typically in a solvent like water, would reveal how the molecule moves, flexes, and interacts with its environment. This can provide insights into its conformational flexibility, solvation properties, and potential interactions with biological macromolecules like proteins or nucleic acids.
Solvent Interaction Modeling
There is no specific information available in the reviewed scientific literature regarding the solvent interaction modeling of 3-(Benzo[d] nih.govkcl.ac.ukdioxol-5-yl)pyrrolidine. Such studies are crucial for understanding the compound's solubility, stability, and pharmacokinetic properties, as they simulate the behavior of the molecule in different solvent environments, mimicking physiological conditions.
Conformational Ensemble Analysis
Detailed conformational ensemble analysis of 3-(Benzo[d] nih.govkcl.ac.ukdioxol-5-yl)pyrrolidine has not been reported in the accessible literature. This type of analysis is fundamental to understanding the three-dimensional shapes the molecule can adopt, which directly influences its ability to interact with biological targets. The pyrrolidine ring's flexibility suggests a complex conformational landscape that is yet to be computationally explored.
Molecular Docking Studies with Hypothesized Biological Targets (In Silico)
While direct molecular docking studies for 3-(Benzo[d] nih.govkcl.ac.ukdioxol-5-yl)pyrrolidine are not available, research on its derivatives provides some insights into potential biological targets. For instance, derivatives such as (E)-3-(benzo[d] nih.govkcl.ac.ukdioxol-5-ylmethylene)pyrrolidin-2-one have been investigated as anticonvulsant agents, with molecular docking studies suggesting the voltage-gated sodium channel Nav1.1 as a plausible target. nih.govresearchgate.net These findings could hypothetically guide future in silico investigations of the parent compound against similar neurological targets. However, without specific studies, any such association remains speculative.
Homology Modeling for Receptor Structure Prediction in Absence of Experimental Data
In the context of the aforementioned derivatives, homology modeling has been employed to construct three-dimensional models of their biological targets when experimental crystal structures were unavailable. nih.govresearchgate.net For example, a homology model of the Nav1.1 channel was used to study the binding of (E)-3-(benzo[d] nih.govkcl.ac.ukdioxol-5-ylmethylene)pyrrolidin-2-one derivatives. nih.govresearchgate.net This computational technique could be applied to potential receptors for 3-(Benzo[d] nih.govkcl.ac.ukdioxol-5-yl)pyrrolidine, should hypothesized targets be identified through future biological screening.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Derivatives (Applicability to the Target Compound)
QSAR and pharmacophore modeling studies have been conducted on various series of pyrrolidine derivatives to understand the relationship between their chemical structures and biological activities. nih.govwu.ac.th These studies help in identifying the key molecular features responsible for a compound's pharmacological effect. For derivatives of 3-(Benzo[d] nih.govkcl.ac.ukdioxol-5-yl)pyrrolidine, such models could elucidate the structural requirements for activity at their respective targets. However, the direct applicability of these models to the parent compound is limited due to structural differences. Any QSAR or pharmacophore model would need to be specifically developed or validated for 3-(Benzo[d] nih.govkcl.ac.ukdioxol-5-yl)pyrrolidine and its closely related analogs.
Molecular Interactions and Biochemical Mechanisms in Vitro Research
Receptor Binding Affinity Studies Using In Vitro Assays
There is a notable absence of published studies detailing the receptor binding affinity of 3-(Benzo[d] mdpi.comgabarx.comdioxol-5-yl)pyrrolidine.
Radioligand Displacement Assays for Receptor Selectivity
No specific data from radioligand displacement assays for 3-(Benzo[d] mdpi.comgabarx.comdioxol-5-yl)pyrrolidine could be located. Such assays are crucial for determining the binding affinity (Ki or IC50 values) of a compound for various receptors and transporters, and for establishing its selectivity profile.
Characterization of Specific Receptor Interaction Profiles (e.g., monoamine transporters, GABAARs)
While the broader class of compounds with similar structural features may interact with monoamine transporters (such as the dopamine (B1211576) transporter, DAT; serotonin (B10506) transporter, SERT; and norepinephrine (B1679862) transporter, NET) or GABA-A receptors (GABAARs), specific in vitro binding data for 3-(Benzo[d] mdpi.comgabarx.comdioxol-5-yl)pyrrolidine at these sites are not available in the reviewed literature. For context, the pharmacology of GABAARs is complex, with various benzodiazepines and other modulators binding to distinct sites on the receptor complex to allosterically modulate its function. However, without experimental data, the interaction of 3-(Benzo[d] mdpi.comgabarx.comdioxol-5-yl)pyrrolidine with these receptors remains speculative.
Enzyme Inhibition and Activation Kinetics in In Vitro Systems
Detailed enzymatic assays on 3-(Benzo[d] mdpi.comgabarx.comdioxol-5-yl)pyrrolidine are not extensively reported.
Determination of Enzyme Kinetic Parameters
No studies presenting the determination of enzyme kinetic parameters, such as the Michaelis constant (Km) or the maximum velocity (Vmax), in the presence of 3-(Benzo[d] mdpi.comgabarx.comdioxol-5-yl)pyrrolidine were identified.
Elucidation of Enzyme Modulation Mechanisms (e.g., monoamine oxidases, lactate (B86563) dehydrogenase)
Research into related structures suggests potential interactions with certain enzymes. For instance, various natural and synthetic compounds containing the 1,3-benzodioxole (B145889) moiety have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and lactate dehydrogenase (LDH). nih.govresearchgate.net However, specific IC50 values and the mode of inhibition (e.g., competitive, non-competitive) for 3-(Benzo[d] mdpi.comgabarx.comdioxol-5-yl)pyrrolidine have not been documented. Studies on piperine (B192125) derivatives, which also contain a benzodioxole group, have shown modest MAO inhibitory potential. nih.gov
Investigation of Specific Molecular Targets (e.g., ion channels, kinases, proteases)
Investigations into the effects of 3-(Benzo[d] mdpi.comgabarx.comdioxol-5-yl)pyrrolidine on other specific molecular targets are not apparent in the available literature. While derivatives such as (E)-3-(benzo[d] mdpi.comgabarx.comdioxol-5-ylmethylene)pyrrolidin-2-one have been shown to interact with voltage-gated sodium channels, this action cannot be directly attributed to the parent compound without specific experimental validation. nih.govresearchgate.net Similarly, there is no available information on the interaction of 3-(Benzo[d] mdpi.comgabarx.comdioxol-5-yl)pyrrolidine with kinases or proteases.
Modulation of Cellular Biochemical Pathways in Controlled In Vitro Cellular Systems
Detailed in vitro studies investigating the direct impact of 3-(Benzo[d] nih.govnih.govdioxol-5-yl)pyrrolidine on cellular biochemical pathways are not extensively available in the current scientific literature. Research has predominantly focused on more complex derivatives, leaving the specific effects of the parent compound largely uncharacterized.
Impact on Cell Signaling Pathways
There is no specific data from in vitro cellular systems detailing the modulation of cell signaling pathways by 3-(Benzo[d] nih.govnih.govdioxol-5-yl)pyrrolidine. However, studies on derivatives, such as (E)-3-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)pyrrolidin-2-one, have indicated potential interactions with neuronal voltage-gated sodium channels (Nav1.1). nih.govresearchgate.net This suggests that the broader chemical scaffold may possess neuromodulatory activities, but direct evidence for the parent pyrrolidine (B122466) is lacking.
Influence on Metabolic Processes
The influence of 3-(Benzo[d] nih.govnih.govdioxol-5-yl)pyrrolidine on metabolic processes in controlled in vitro systems has not been a subject of published research. While some benzodioxole-containing compounds have been investigated for their effects on metabolic enzymes, no such data is available for this specific pyrrolidine derivative.
Interactions with Intracellular Biomolecules (e.g., nucleic acids, proteins)
Direct evidence of interactions between 3-(Benzo[d] nih.govnih.govdioxol-5-yl)pyrrolidine and intracellular biomolecules like nucleic acids and proteins is not documented. Molecular docking studies on more complex derivatives, such as certain spirooxindole pyrrolidinyl compounds, have been performed to predict binding to specific enzymes. nih.gov However, these computational models are highly structure-dependent and cannot be directly extrapolated to the simpler parent compound. The basic nitrogen of the pyrrolidine ring could potentially interact with acidic residues in proteins, but this remains speculative without experimental validation. nih.gov
Structure-Activity Relationship (SAR) Studies of 3-(Benzo[d]nih.govnih.govdioxol-5-yl)pyrrolidine Derivatives
Positional Scanning of Substituents on the Pyrrolidine Ring (N1, 3rd, 5th positions)
The scientific literature lacks studies that systematically explore the impact of substituents at the N1, 3rd, and 5th positions of the 3-(Benzo[d] nih.govnih.govdioxol-5-yl)pyrrolidine ring on its biochemical activity.
N1 Position: The nitrogen atom of the pyrrolidine ring is a common site for substitution in drug discovery to modulate physicochemical properties and target interactions. nih.gov For many pyrrolidine-based compounds, N-alkylation or N-acylation can significantly alter biological activity. chemrxiv.org However, for the specific compound , no such systematic study has been published.
3rd Position: The 3-position is occupied by the benzo[d] nih.govnih.govdioxol-5-yl group. While SAR studies on other 3-aryl-pyrrolidine derivatives exist, they often explore variations of the aryl group itself rather than adding other substituents at this position. chemrxiv.orgnih.gov
5th Position: There is no available research on the effects of substitution at the 5th position of the 3-(Benzo[d] nih.govnih.govdioxol-5-yl)pyrrolidine ring.
The following table illustrates hypothetical substitution patterns that would require experimental investigation to determine their effect on biological activity.
| Position of Substitution | Type of Substituent | Potential Impact on Activity (Hypothetical) |
| N1 | Alkyl, Acyl, Aryl | Alteration of basicity, lipophilicity, and target binding affinity. |
| 3 | (Fixed as Benzo[d] nih.govnih.govdioxol-5-yl) | Variations on the benzodioxole ring could modulate electronic properties. |
| 5 | Alkyl, Hydroxyl | Introduction of steric bulk or hydrogen bonding capabilities. |
Influence of Stereochemistry on Molecular Interactions and Biochemical Activity
The pyrrolidine ring of 3-(Benzo[d] nih.govnih.govdioxol-5-yl)pyrrolidine contains a chiral center at the 3-position, meaning it can exist as two enantiomers (R and S). The stereochemistry of chiral compounds is well-established to be a critical determinant of their biological activity, as enantiomers can exhibit different affinities for and interactions with chiral biological targets such as receptors and enzymes. malariaworld.orgmdpi.com
Despite the fundamental importance of stereochemistry, no studies have been published that compare the in vitro biochemical activities of the individual R- and S-enantiomers of 3-(Benzo[d] nih.govnih.govdioxol-5-yl)pyrrolidine. Research on other chiral pyrrolidine derivatives has demonstrated that different stereoisomers can have vastly different biological profiles. nih.gov Therefore, it is highly probable that the enantiomers of 3-(Benzo[d] nih.govnih.govdioxol-5-yl)pyrrolidine would also display distinct biochemical and pharmacological properties. The lack of empirical data in this area represents a significant knowledge gap.
Applications in Chemical Biology and Medicinal Chemistry Research Pre Clinical Focus
Utility as a Chemical Probe for Molecular Target Validation Studies
While 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)pyrrolidine itself is a foundational structure, its derivatives have proven instrumental as chemical probes for validating the roles of specific molecular targets in disease pathways. A chemical probe is a small molecule designed to interact with a specific protein target, enabling researchers to study that target's function. The development of potent and selective derivatives based on this scaffold allows for the elucidation and validation of novel drug targets.
A notable example is found in the investigation of epilepsy, a common and serious neurological disorder. researchgate.net Researchers designed and synthesized a series of (E)-3-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)pyrrolidin-2-one derivatives to explore their anticonvulsant properties. nih.govresearchgate.net Within this series, a specific compound, designated as 6d , demonstrated a high degree of protection against maximal electroshock (MES)-induced seizures. nih.gov Further in-vitro experiments revealed that this compound clearly inhibits the Nav1.1 voltage-gated sodium channel. nih.govresearchgate.net This finding is significant as it provides direct evidence linking the inhibition of the Nav1.1 channel to anticonvulsant activity, thereby helping to validate this specific ion channel as a viable therapeutic target for the design of new anti-epileptic drugs. nih.gov
Role as a Versatile Scaffold for the Design of Novel Biologically Active Compounds
The 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)pyrrolidine framework serves as a versatile and privileged scaffold in drug discovery. The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of new compounds with diverse biological activities. The pyrrolidine (B122466) ring is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs, prized for its favorable physicochemical properties and synthetic tractability. nih.gov
The versatility of this scaffold is demonstrated by the wide range of biological activities exhibited by its derivatives. By modifying the core structure, researchers have successfully developed compounds with potential applications in several therapeutic areas:
Anticonvulsant Agents: As mentioned, derivatives of (E)-3-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)pyrrolidin-2-one have been identified as potent anticonvulsants. nih.govresearchgate.net
Antiseizure and Antinociceptive Agents: In a separate line of research, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated. mdpi.com One lead compound from this series showed broad antiseizure protection and significant analgesic effects in a formalin test for tonic pain and an oxaliplatin-induced neuropathic pain model. mdpi.com
Antiproliferative Agents: Researchers have also synthesized chalcone (B49325) derivatives incorporating the benzo[d] nih.govresearchgate.netdioxol-5-yl moiety, which have shown promising cytotoxic activity against cancer cell lines. nih.gov Several of these compounds exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line. nih.gov
The following table summarizes the diverse biological activities achieved by modifying the core pyrrolidine scaffold.
| Derivative Class | Target Biological Activity | Key Structural Feature |
| (E)-3-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)pyrrolidin-2-one | Anticonvulsant nih.govresearchgate.net | Pyrrolidin-2-one core with a substituted benzylidene group at the 3-position. nih.gov |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Antiseizure, Antinociceptive mdpi.com | Pyrrolidine-2,5-dione (succinimide) core with a benzo[b]thiophene group at the 3-position. mdpi.com |
| Benzo[d] nih.govresearchgate.netdioxol-5-yl Chalcones | Antiproliferative nih.gov | An open-chain chalcone structure featuring the benzodioxole ring system. nih.gov |
Development of Targeted Small Molecule Modulators for Specific Biological Pathways
Building upon its role as a versatile scaffold, derivatives of 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)pyrrolidine have been developed as targeted small molecule modulators. These molecules are designed to selectively interact with and alter the function of specific proteins or enzymes, thereby modulating biological pathways implicated in disease.
One of the most critical pathways targeted by derivatives of this scaffold is ion channel modulation.
Voltage-Gated Sodium Channels (VGSCs): The anticonvulsant activity of (E)-3-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)pyrrolidin-2-one derivatives is directly linked to their ability to inhibit neuronal voltage-sensitive sodium channels, specifically the Nav1.1 subtype. nih.govresearchgate.net Similarly, binding assays for the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione series suggest their mechanism of action also involves interaction with neuronal voltage-sensitive sodium channels at site 2. mdpi.com By blocking these channels, the compounds can reduce excessive neuronal firing that leads to seizures.
Another key biological pathway modulated by these compounds is apoptosis, or programmed cell death.
Apoptosis Induction: A series of benzo[d] nih.govresearchgate.netdioxol-5-yl chalcones were found to induce apoptosis in cancer cells. nih.gov Further investigation revealed that these compounds trigger cell death by modulating key proteins in the apoptotic pathway. Western blot experiments showed an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to a reduction in the mitochondrial membrane potential and a subsequent increase in the levels of executioner enzymes caspase-3 and caspase-7, ultimately resulting in cell cycle arrest and apoptosis. nih.gov
Function as a Precursor or Building Block in the Synthesis of More Complex Molecules
Beyond its direct use in generating biologically active analogs, the 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)pyrrolidine structure and its components serve as valuable precursors and building blocks in synthetic chemistry. This utility is particularly evident in multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simpler starting materials. beilstein-journals.org
A prime example is the synthesis of highly functionalized, stereochemically complex spirooxindole derivatives. semanticscholar.org In these syntheses, a 1,3-dipolar cycloaddition reaction is employed. This reaction involves an azomethine ylide, which can be generated in situ from an amino acid like L-proline (a pyrrolidine derivative), and a dipolarophile, such as a benzodioxole chalcone. semanticscholar.org This strategy efficiently creates multiple new chemical bonds and stereocenters in a single step, leading to the formation of intricate spirocyclic systems that are of great interest in medicinal chemistry. semanticscholar.org
Furthermore, the benzo[d] nih.govresearchgate.netdioxole moiety itself is a key building block for various synthetic targets. For instance, it has been used as a precursor in the synthesis of analogs of the antiepileptic drug stiripentol. mdpi.com The synthesis of these analogs involved an aldol (B89426) addition using 4-(benzo[d] nih.govresearchgate.netdioxol-5-yl)butan-2-one as a key starting material, demonstrating the value of the benzodioxole fragment in constructing more elaborate drug-like molecules. mdpi.com
Future Research Directions and Translational Perspectives for 3 Benzo D 1 2 Dioxol 5 Yl Pyrrolidine
Elucidation of Comprehensive Molecular Interaction Landscapes
A foundational step in harnessing the therapeutic potential of 3-(Benzo[d] mdpi.comwhiterose.ac.ukdioxol-5-yl)pyrrolidine is to map its interactions with biological macromolecules. Future research should prioritize computational and biophysical methods to build a comprehensive understanding of its binding behaviors.
Computational Modeling: Molecular docking and simulation studies are essential to predict the binding modes of this compound with various protein targets. nih.govdntb.gov.ua These in silico techniques can identify key interactions, such as hydrogen bonds involving the pyrrolidine (B122466) nitrogen, and hydrophobic or π-π stacking interactions involving the benzodioxole ring system. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can further elucidate the structural features crucial for biological activity by correlating molecular fields with inhibitory potency. nih.gov
Biophysical Assays: Experimental validation of computational predictions is critical. Techniques such as X-ray crystallography of the compound in complex with its target proteins can provide definitive, high-resolution insights into the precise binding orientation and intermolecular contacts. Other methods, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can quantify the binding affinity and thermodynamic parameters of the interaction, providing a complete picture of the molecular recognition process.
| Interaction Type | Potential Contribution | Key Moieties Involved |
| Hydrogen Bonding | Target specificity, binding affinity | Pyrrolidine nitrogen (acceptor/donor) |
| Hydrophobic Interactions | Binding affinity, membrane permeability | Pyrrolidine ring, Benzodioxole ring |
| π-π Stacking | Binding affinity, orientation | Benzodioxole aromatic system |
| Van der Waals Forces | Overall complex stability | Entire molecule |
Advancement in Stereochemical Control in Synthesis for Enhanced Biological Activity
The 3-position of the pyrrolidine ring is a stereocenter, meaning the compound can exist as two distinct enantiomers. The spatial arrangement of substituents at this chiral center can drastically alter biological activity due to the stereoselective nature of protein binding sites. nih.gov Therefore, the development of advanced stereocontrolled synthetic methods is paramount.
Future synthetic research should focus on catalytic asymmetric strategies to produce enantiomerically pure forms of 3-(Benzo[d] mdpi.comwhiterose.ac.ukdioxol-5-yl)pyrrolidine. Promising approaches include:
1,3-Dipolar Cycloadditions: Asymmetric [3+2] cycloadditions between azomethine ylides and suitable dipolarophiles, catalyzed by chiral metal complexes, can construct the pyrrolidine ring with high diastereoselectivity and enantioselectivity. acs.org
Substrate-Controlled Synthesis: Utilizing chiral precursors, such as proline or 4-hydroxyproline, allows for the synthesis of specific stereoisomers. mdpi.com
Catalytic Asymmetric Deprotonation: Protocols involving catalytic asymmetric deprotonation of N-Boc pyrrolidine followed by electrophilic trapping can provide access to specific enantiomers. nih.govacs.org
Palladium-Catalysed Hydroarylation: The direct palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a modern, efficient route to 3-aryl pyrrolidines. chemrxiv.org
Achieving high stereochemical control will enable the separate biological evaluation of each enantiomer, allowing for the identification of the more potent and selective isomer (the eutomer) for further development.
Rational Design of Next-Generation Derivatives with Improved Selectivity and Potency
Building upon the core scaffold of 3-(Benzo[d] mdpi.comwhiterose.ac.ukdioxol-5-yl)pyrrolidine, the rational design of new derivatives offers a pathway to enhanced therapeutic properties. nih.govresearchgate.net Structure-activity relationship (SAR) studies are central to this effort, guiding modifications to improve target selectivity, increase potency, and optimize pharmacokinetic profiles. researchgate.net
Key strategies for derivative design include:
Molecular Hybridization: Combining the core scaffold with pharmacophoric units from other known active compounds can create hybrid molecules with a broader spectrum of activity or novel mechanisms of action. nih.govnih.gov For instance, incorporating moieties from established anticonvulsants could yield derivatives with enhanced efficacy in models of epilepsy. nih.gov
Scaffold Decoration: Systematic modification at various positions, particularly on the pyrrolidine nitrogen and the benzodioxole ring, can fine-tune the compound's properties. For example, adding different N-alkyl or N-acyl groups to the pyrrolidine ring can significantly alter binding affinity and selectivity. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve drug-like characteristics without compromising biological activity.
Computational modeling will play a crucial role in prioritizing the synthesis of the most promising candidates, thereby accelerating the discovery cycle. nih.gov
Exploration of Novel Therapeutic Avenues based on Identified Molecular Mechanisms
The pyrrolidine and benzodioxole scaffolds are independently associated with a wide range of pharmacological activities, suggesting that their combination could yield compounds with diverse therapeutic applications. frontiersin.orgresearchgate.net Initial research on related structures points towards several promising areas for investigation.
Derivatives of the pyrrolidine-2,5-dione scaffold have shown significant promise as anticonvulsant agents, with preclinical studies demonstrating efficacy in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. nih.govmdpi.com The proposed mechanism for some of these compounds involves modulation of neuronal voltage-gated sodium and calcium channels. nih.gov This provides a strong rationale for evaluating 3-(Benzo[d] mdpi.comwhiterose.ac.ukdioxol-5-yl)pyrrolidine and its derivatives as potential treatments for epilepsy.
Furthermore, pyrrolidine-based compounds have been designed as antagonists for targets like the CXCR4 receptor, which is implicated in cancer metastasis and inflammation. nih.gov Other studies have highlighted the potential of this scaffold in developing antibacterial, anti-inflammatory, and anticancer agents. frontiersin.org Future research should involve broad-based pharmacological screening to identify the most potent activities, followed by detailed mechanistic studies to confirm the molecular targets.
| Potential Therapeutic Area | Associated Molecular Target(s) |
| Epilepsy | Voltage-gated sodium channels, T-type calcium channels nih.govnih.gov |
| Cancer | CXCR4 receptor, Mcl-1 protein nih.govnih.gov |
| Infectious Diseases | DNA gyrase, Topoisomerase IV frontiersin.org |
| Inflammatory Disorders | Chemokine receptors, NAAA enzyme researchgate.netnih.gov |
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects
To move beyond a single-target perspective, future research should employ multi-omics approaches to gain a holistic, systems-level understanding of how 3-(Benzo[d] mdpi.comwhiterose.ac.ukdioxol-5-yl)pyrrolidine affects cellular biology. mdpi.comthermofisher.com Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal novel mechanisms of action, identify biomarkers of response, and predict potential off-target effects. mdpi.comfrontlinegenomics.com
For example, in the context of epilepsy research, transcriptomics (RNA-seq) could be used on neuronal cell cultures treated with the compound to identify entire gene networks that are upregulated or downregulated. nih.gov This could uncover previously unknown pathways involved in its anticonvulsant effect. nih.govmdpi.com Proteomics could then identify changes in protein expression and post-translational modifications, while metabolomics could reveal shifts in cellular metabolism, providing a comprehensive view of the compound's impact. thermofisher.com This integrated approach is crucial for understanding the complex biology of drug action and for advancing compounds toward clinical translation. frontiersin.org
Development of Advanced Analytical Methods for Trace Analysis and Metabolite Profiling (In Vitro Systems)
Robust and sensitive analytical methods are essential for preclinical development, enabling the quantification of the parent compound and its metabolites in biological matrices. For in vitro systems, such as cell lysates or liver microsome incubations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.gov
Future work should focus on developing a validated LC-MS/MS method for 3-(Benzo[d] mdpi.comwhiterose.ac.ukdioxol-5-yl)pyrrolidine. This would involve:
Sample Preparation: Optimization of extraction techniques, such as liquid-liquid extraction or solid-phase extraction, to efficiently isolate the analyte from complex in vitro matrices. nih.gov
Chromatography: Use of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., C18) to achieve good separation from endogenous components. fda.gov
Mass Spectrometry: Detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. fda.gov This provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the parent compound and a stable isotope-labeled internal standard. nih.govfda.gov
This analytical platform will be crucial for conducting in vitro metabolic stability assays and for identifying major metabolic pathways, which is a critical step in evaluating the compound's drug-like properties. shimadzu.comnih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the pyrrolidine ring fused with a benzo[d][1,3]dioxole moiety?
- Methodological Answer : The pyrrolidine core is often synthesized via cyclization reactions or palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling using benzo[d][1,3]dioxol-5-ylboronic acid with halogenated pyrrolidine precursors is a key step, as demonstrated in the synthesis of structurally analogous compounds (e.g., Scheme 3 in ). Reaction conditions typically involve Pd(PPh₃)₄, K₂CO₃, and toluene/EtOH/H₂O at elevated temperatures (~90–105°C) to achieve regioselectivity .
Q. How can researchers verify the structural integrity of 3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine derivatives?
- Methodological Answer : Structural confirmation relies on a combination of techniques:
- NMR : ¹H/¹³C NMR to identify characteristic peaks (e.g., benzodioxole protons at δ 6.7–6.9 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₁H₁₃NO₃ has a molecular weight of 207.23 g/mol) .
- Chromatography : HPLC or silica gel chromatography for purity assessment (e.g., >95% purity as in ).
Q. What biological activities are associated with the benzo[d][1,3]dioxole scaffold in related compounds?
- Methodological Answer : The benzodioxole group is linked to diverse bioactivities, including antiviral, anticancer, and CNS modulation. For instance, analogs like N-(benzo[d][1,3]dioxol-5-yl)acetamide derivatives exhibit receptor-binding properties (e.g., orexin receptor antagonism in ). Initial screening should involve in vitro assays (e.g., enzyme inhibition, cell viability) followed by SAR studies to optimize substituents on the pyrrolidine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in cross-coupling steps involving benzo[d][1,3]dioxol-5-ylboronic acid?
- Methodological Answer : Key factors include:
- Catalyst Selection : Pd(OAc)₂/XPhos systems () improve efficiency in sterically hindered couplings.
- Solvent System : Toluene/EtOH/H₂O (3:1:1) enhances boronic acid solubility and reactivity ().
- Temperature Control : Gradual heating (e.g., 90°C → 105°C) prevents decomposition of sensitive intermediates .
Q. What experimental approaches resolve contradictions in stereochemical outcomes during pyrrolidine functionalization?
- Methodological Answer : Discrepancies in diastereomer ratios (e.g., cis/trans isomers) can arise from reaction kinetics or catalyst chirality. Strategies include:
- Chiral HPLC : To separate enantiomers (e.g., as in for 1-benzyl-3,4-pyrrolidindiol).
- Asymmetric Catalysis : Use of chiral ligands (e.g., (S)-BINAP) to enforce stereocontrol during ring closure .
Q. How do computational methods enhance the design of this compound analogs with improved pharmacokinetic profiles?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to target proteins (e.g., orexin receptors in ).
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability. For example, adding fluoro or methyl groups to the pyrrolidine ring (as in ) reduces CYP450-mediated oxidation .
Q. What mechanistic insights explain the divergent biological activities of pyrrolidine-benzodioxole hybrids in different cell lines?
- Methodological Answer : Variations may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
